

# Phase 1 Clinical Trial of LX2761: A Comparative Analysis

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## Compound of Interest

Compound Name: LX2761

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This guide provides a comprehensive comparison of the Phase 1 clinical trial results for **LX2761**, a novel, locally-acting inhibitor of sodium-glucose cotransporter 1 (SGLT1), with other relevant SGLT inhibitors. The data presented is intended to offer an objective overview to inform further research and development in the field of diabetes and metabolic diseases.

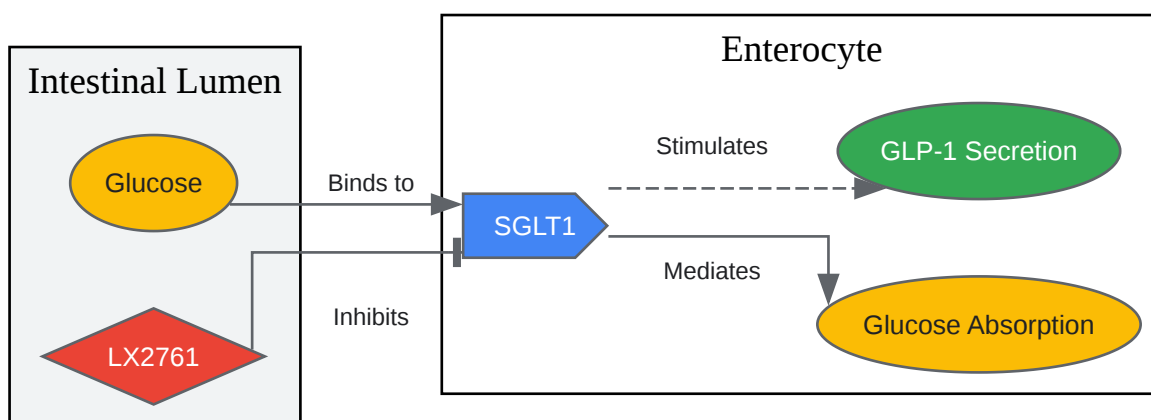
## Executive Summary

**LX2761**, developed by Lexicon Pharmaceuticals, is an orally administered, non-systemic inhibitor of SGLT1, a protein primarily responsible for glucose absorption in the gastrointestinal tract. A Phase 1 clinical trial was conducted to assess the safety, tolerability, and pharmacodynamics of **LX2761**. Topline results from this study indicate that **LX2761** reduced postprandial glucose and increased plasma levels of glucagon-like peptide-1 (GLP-1) with minimal systemic absorption. The most frequently reported adverse event was diarrhea.<sup>[1]</sup>

This guide will delve into the available data from the **LX2761** Phase 1 trial and compare it with publicly available data from trials of other SGLT inhibitors, including the dual SGLT1/SGLT2 inhibitor sotagliflozin and the SGLT1 inhibitor mizagliflozin.

## Mechanism of Action: SGLT1 Inhibition

The primary mechanism of action for **LX2761** is the inhibition of SGLT1 in the intestines. This action is designed to be localized to the gut to minimize systemic side effects.



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**Figure 1:** Mechanism of **LX2761** in the Intestinal Lumen.

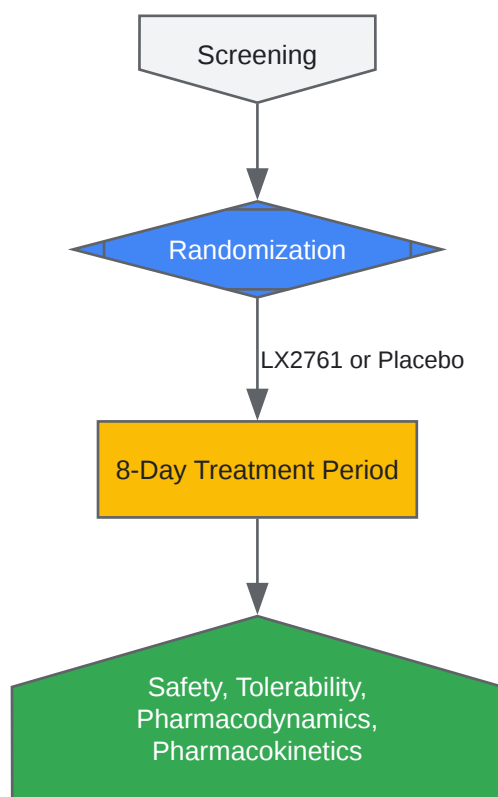
## LX2761 Phase 1 Clinical Trial Overview

The Phase 1 clinical program for **LX2761** included a single ascending-dose study in healthy volunteers and patients with type 2 diabetes, and a multiple ascending-dose study in patients with type 2 diabetes.<sup>[1]</sup>

### Experimental Protocol:

The multiple ascending-dose study was a randomized, double-blind, placebo-controlled trial.<sup>[1]</sup>

- Participants: Patients with type 2 diabetes.
- Treatment Duration: 8 days.<sup>[1]</sup>
- Intervention: Orally administered **LX2761** or placebo.<sup>[1]</sup>
- Primary Endpoints: Safety and tolerability.
- Secondary Endpoints: Pharmacodynamics, including effects on postprandial glucose and GLP-1 levels, and pharmacokinetics.



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**Figure 2: LX2761 Phase 1b Trial Workflow.**

## Comparative Analysis of SGLT Inhibitors

A direct quantitative comparison is challenging due to the limited publicly available data for the **LX2761** Phase 1 trial. However, a qualitative comparison with other SGLT1 and dual SGLT1/SGLT2 inhibitors can be made based on their known effects.

Feature	LX2761 (SGLT1)	Sotagliflozin (SGLT1/SGLT2)	Mizagliflozin (SGLT1)
Primary Target(s)	SGLT1 (Intestinal)	SGLT1 (Intestinal) & SGLT2 (Renal)	SGLT1 (Intestinal)
Systemic Absorption	Minimal <sup>[1]</sup>	Yes	Minimally absorbed
Effect on Postprandial Glucose	Reduced <sup>[1]</sup>	Reduced	Reduced
Effect on GLP-1	Increased <sup>[1]</sup>	Increased	Not explicitly stated in reviewed Phase 1 data
Effect on Urinary Glucose Excretion	Minimal <sup>[1]</sup>	Increased	Not a primary mechanism
Most Common Adverse Events	Diarrhea <sup>[1]</sup>	Genital mycotic infections, diarrhea, diabetic ketoacidosis (in T1D)	Diarrhea, abdominal distention

Table 1: Comparison of Features of SGLT Inhibitors

## Discussion

The available data suggests that **LX2761**, as a locally-acting SGLT1 inhibitor, offers a distinct profile compared to systemically absorbed SGLT inhibitors. Its minimal systemic exposure is designed to avoid the renal effects, such as increased urinary glucose excretion, seen with SGLT2 and dual SGLT1/SGLT2 inhibitors. The primary gastrointestinal mechanism of action, leading to reduced postprandial glucose and increased GLP-1, is a promising approach for glycemic control. However, the dose-limiting side effect of diarrhea is a key consideration for its therapeutic window.

Further publication of the quantitative data from the **LX2761** Phase 1 trial is necessary for a more detailed and direct comparison with other agents in this class. This would allow for a clearer assessment of its potential efficacy and safety profile relative to existing and emerging therapies for type 2 diabetes.

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## References

- 1. Lexicon Pharmaceuticals Announces Topline Phase 1 Clinical [globenewswire.com]
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